molecular formula C26H22FN3O4S B11331772 (2-Fluorophenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

(2-Fluorophenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11331772
M. Wt: 491.5 g/mol
InChI Key: GJKHFTCHJNQERD-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzenesulfonyl, phenyl, oxazole, and fluorobenzoyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and fluorobenzoyl groups. Common reagents used in these reactions include benzenesulfonyl chloride, 2-fluorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-tert-Butylbenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride

Uniqueness

1-[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22FN3O4S

Molecular Weight

491.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C26H22FN3O4S/c27-22-14-8-7-13-21(22)25(31)29-15-17-30(18-16-29)26-24(35(32,33)20-11-5-2-6-12-20)28-23(34-26)19-9-3-1-4-10-19/h1-14H,15-18H2

InChI Key

GJKHFTCHJNQERD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5F

Origin of Product

United States

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